Cas no 359844-69-2 (Phomoxanthone A)

Phomoxanthone A structure
Nome del prodotto:Phomoxanthone A
Phomoxanthone A Proprietà chimiche e fisiche
Nomi e identificatori
-
- (5R,5'R,6R,6'R,10aR,10'aR)-5,5'-Bis(acetyloxy)-10a,10'a-bis[(acetyloxy)methyl]-5,5',6,6',7,7',10a,10'a-octahydro-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-[4,4'-bi-9H-xanthene]-9,9'-dione
- Phomoxanthone A
- Q27135373
- CHEMBL504079
- 359844-69-2
- rel-[(5R,5'R,6R,6'R,10aR,10a'R)-5,5'-Diacetoxy-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10a'H-4,4'-bixanthene-10a,10a'-diyl]bis(methylene) diacetate
- DTXSID401098707
- (5R*,5'R*,6R*,6'R*,10aR*,10a'R*)-10a,10a'-bis[(acetyloxy)methyl]-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',7,7',9,9',10a,10a'-octahydro-6H,6'H-4,4'-bixanthene-5,5'-diyl diacetate
- [(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate
- CHEBI:66749
- (5R*,5'R*,6R*,6'R*,10aR*,10a'R*)-10a,10a'-bis((acetyloxy)methyl)-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',7,7',9,9',10a,10a'-octahydro-6H,6'H-4,4'-bixanthene-5,5'-diyl diacetate
- G91468
- [(5R,5'r,6R,6'r,10AR,10'ar)-5,5'-bis(acetyloxy)-10'a-[(acetyloxy)methyl]-1,1',9,9'-tetrahydroxy-6,6'-dimethyl-8,8'-dioxo-5H,5'H,6H,6'H,7H,7'H,8H,8'H,10ah,10'ah-[4,4'-bixanthene]-10a-yl]methyl acetic acid
- ((5R,5'r,6R,6'r,10AR,10'ar)-5,5'-bis(acetyloxy)-10'a-((acetyloxy)methyl)-1,1',9,9'-tetrahydroxy-6,6'-dimethyl-8,8'-dioxo-5H,5'H,6H,6'H,7H,7'H,8H,8'H,10ah,10'ah-(4,4'-bixanthene)-10a-yl)methyl acetic acid
- ((3R,4R,4aR)-5-((5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl)-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl)methyl acetate
- phomo-xanthone A
- rel-((5R,5'R,6R,6'R,10aR,10a'R)-5,5'-diacetoxy-1,1',8,8'-tetrahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10a'H-4,4'-bixanthene-10a,10a'-diyl)bis(methylene) diacetate
-
- Inchi: 1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1
- Chiave InChI: ZCLZNQUALWMDDN-ACMZUNAXSA-N
- Sorrisi: O1C2=C(C=CC(=C2C(=C2C(C[C@@H](C)[C@H]([C@@]12COC(C)=O)OC(C)=O)=O)O)O)C1C=CC(=C2C(=C3C(C[C@@H](C)[C@H]([C@@]3(COC(C)=O)OC2=1)OC(C)=O)=O)O)O
Proprietà calcolate
- Massa esatta: 750.21598512g/mol
- Massa monoisotopica: 750.21598512g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 54
- Conta legami ruotabili: 11
- Complessità: 1550
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 239
Proprietà sperimentali
- Densità: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 214-216 ºC
- Solubilità: Insuluble (6.9E-6 g/L) (25 ºC),
Phomoxanthone A Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Phomoxanthone A Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-364127-1mg |
Phomoxanthone A, |
359844-69-2 | ≥97% | 1mg |
¥1354.00 | 2023-09-05 | |
TRC | P380003-1mg |
Phomoxanthone A |
359844-69-2 | 1mg |
$190.00 | 2023-05-17 | ||
TRC | P380003-2.5mg |
Phomoxanthone A |
359844-69-2 | 2.5mg |
$374.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364127-1 mg |
Phomoxanthone A, |
359844-69-2 | ≥97% | 1mg |
¥1,354.00 | 2023-07-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P275091-1mg |
Phomoxanthone A |
359844-69-2 | ≥97% | 1mg |
¥1999.90 | 2023-09-01 |
Phomoxanthone A Letteratura correlata
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
359844-69-2 (Phomoxanthone A) Prodotti correlati
- 1797004-10-4(N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide)
- 683792-42-9(4-butyl(methyl)sulfamoyl-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)
- 2494-88-4(Ethanol,2-[(3-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate))
- 2224544-52-7(1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one)
- 2227692-59-1(2-(3R)-pyrrolidin-3-yloxyacetic acid hydrochloride)
- 1807166-38-6(Methyl 3-aminomethyl-2-cyano-6-ethylbenzoate)
- 1620412-45-4(Methyl 5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate)
- 1261499-13-1(4'-Bromo-2'-(trifluoromethoxy)propiophenone)
- 1805343-91-2(2-Bromo-4-(difluoromethyl)-3-fluoropyridine-6-carboxylic acid)
- 2172306-51-1(3-chloro-4-{1H-pyrazolo4,3-bpyridin-1-yl}pyridine)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso